molecular formula C19H23N3O3 B2948761 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide CAS No. 2034223-35-1

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide

Cat. No.: B2948761
CAS No.: 2034223-35-1
M. Wt: 341.411
InChI Key: FMTAMZBLNTVDPF-WKILWMFISA-N
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Description

N-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide is a synthetic acetamide derivative featuring a cyclohexyl backbone substituted with a pyrazine ring and an m-tolyloxy (meta-methylphenoxy) group. The stereochemistry of the cyclohexyl group (1r,4r) is critical for conformational stability and biological interactions.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-3-2-4-17(11-14)24-13-18(23)22-15-5-7-16(8-6-15)25-19-12-20-9-10-21-19/h2-4,9-12,15-16H,5-8,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTAMZBLNTVDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide typically involves multi-step organic reactions starting from cyclohexane derivatives. The process often involves the functionalization of cyclohexane with pyrazin-2-yloxy and m-tolyloxy groups via nucleophilic substitution and coupling reactions, usually under inert atmospheric conditions to prevent oxidation.

Industrial Production Methods: : While detailed industrial production methodologies are proprietary, they generally scale up laboratory procedures with optimized reaction conditions for efficiency and yield. This includes the use of continuous flow reactors and catalysts to expedite the reactions.

Chemical Reactions Analysis

Types of Reactions: : N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions: : Common reagents involved in its reactions include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminium hydride for reduction. Substitution reactions may involve nucleophiles and electrophiles under basic or acidic conditions.

Major Products Formed: : Depending on the specific reactions, major products could include derivatives where the pyrazine or tolyloxy groups are modified or substituted, opening pathways for further functionalization in complex organic synthesis.

Scientific Research Applications

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide has numerous applications:

  • Chemistry: : As an intermediate in organic synthesis, particularly in creating more complex molecules.

  • Biology: : Used in studies involving enzyme inhibition or receptor binding due to its unique structural motifs.

  • Industry: : Possible use in the development of new materials with specialized functions due to its unique structural properties.

Mechanism of Action

The mechanism of action for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide depends largely on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing pathways by either inhibition or activation. The presence of the pyrazine ring suggests it could engage in π-π stacking or hydrogen bonding, crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related acetamide derivatives and their key properties:

Compound Name Molecular Formula Substituents on Cyclohexyl/Phenoxy Groups Molecular Weight Key Features/Data Reference
N-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide C₂₀H₂₂N₄O₃ Pyrazin-2-yloxy (cyclohexyl); m-tolyloxy ~382.4* Meta-methylphenoxy enhances lipophilicity; stereochemistry (1r,4r) critical .
2-(4-Cyanophenoxy)-N-[(1r,4r)-4-[2-(4-cyanophenoxy)acetamido]cyclohexyl]acetamide (ISRIB-A13) C₂₄H₂₄N₄O₄ Dual 4-cyanophenoxy groups 456.48 36% synthetic yield; cyanophenoxy groups improve polarity .
2-(3,4-Dichlorophenoxy)-N-[(1r,4r)-4-[2-(4-chlorophenoxy)acetamido]cyclohexyl]acetamide (ISRIB-A14) C₂₂H₂₂Cl₃N₂O₄ 3,4-Dichlorophenoxy; 4-chlorophenoxy 502.78 86% synthetic yield; halogenated groups increase molecular weight .
2-acetamido-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide C₁₄H₂₀N₄O₃ Acetamido; pyrazin-2-yloxy 292.33 Simplified structure; lower molecular weight may improve solubility .
2-(2-Methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide C₂₁H₂₂N₄O₄ 2-Methoxyphenoxy; 3-cyanopyrazin-2-yloxy 382.4 Methoxy group introduces hydrogen-bonding potential .
N-(3-(Furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide C₂₆H₂₁N₅O₄ m-Tolyloxy; furan-pyrimidine hybrid 467.5 Complex heterocycles may reduce bioavailability .

*Note: Molecular weight estimated based on analogous structures in and .

Key Structural and Functional Differences:

Substituent Effects: Lipophilicity: The m-tolyloxy group in the target compound provides moderate lipophilicity compared to halogenated (e.g., ISRIB-A14) or polar cyanophenoxy (ISRIB-A13) analogs. This balance may optimize membrane permeability and target engagement . Stereochemistry: The (1r,4r) configuration in the cyclohexyl backbone is shared with ISRIB analogs, suggesting a conserved role in maintaining rigidity for receptor binding .

Synthetic Yields: ISRIB-A14 achieves an 86% yield due to efficient coupling of dichlorophenoxy groups, whereas ISRIB-A13’s lower yield (36%) reflects challenges in introducing dual cyanophenoxy moieties .

Pharmacological Implications :

  • Pyrazine-containing compounds (e.g., target compound, ) often exhibit enhanced binding to nucleotide-binding domains (e.g., kinases or GTPases) due to the heteroaromatic ring’s ability to form π-π interactions .
  • Halogenated analogs (e.g., ISRIB-A14) may show increased metabolic stability but risk higher toxicity due to bioaccumulation .

Structure-Activity Relationship (SAR) Insights:

  • Meta vs.
  • Heterocyclic Additions : Compounds with fused heterocycles () exhibit higher molecular weights (>450 Da), which may limit blood-brain barrier penetration compared to simpler acetamides .

Research Findings and Data Gaps

  • Physicochemical Properties : Key parameters like LogP, solubility, and stability remain uncharacterized in the evidence, necessitating further experimental validation.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the preparation of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Substitution reactions under alkaline conditions to introduce the pyrazinyl ether group (e.g., using pyrazin-2-ol and a cyclohexyl derivative) .
  • Reduction steps (e.g., iron powder under acidic conditions for nitro-to-amine conversion) .
  • Condensation with m-tolyloxyacetic acid using coupling agents like EDCI or DCC .
    Optimization focuses on controlling reaction pH, temperature, and solvent polarity to enhance yield. For example, using polar aprotic solvents (DMF or DMSO) improves solubility of intermediates. Purification via column chromatography or recrystallization is critical to isolate the trans-cyclohexyl diastereomer .

Basic: Which analytical techniques are most effective for structural confirmation and purity assessment?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to verify stereochemistry (e.g., trans-cyclohexyl configuration) and aryloxyacetamide linkage .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrazine and m-tolyl regions.
  • Mass Spectrometry (LC-MS/HRMS): Confirms molecular weight (e.g., [M+H]⁺) and detects impurities .
  • X-ray Crystallography: Resolves absolute stereochemistry and crystal packing effects, as demonstrated for structurally related acetamides .
  • HPLC-PDA: Assesses purity (>95% recommended for biological assays) .

Advanced: How does the trans-cyclohexyl conformation influence biological activity, and how can this be experimentally validated?

Answer:
The trans-cyclohexyl group enhances rigidity, potentially improving target binding affinity. To validate:

  • Comparative studies: Synthesize cis/trans isomers and test activity in enzyme inhibition assays (e.g., kinase or protease targets) .
  • Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions to predict conformational stability .
  • SAR Analysis: Modify cyclohexyl substituents (e.g., pyrazin-2-yloxy vs. pyridinyl) and correlate with activity data .

Advanced: How can researchers resolve contradictions in reported synthetic yields across different methods?

Answer:
Contradictions often arise from:

  • Reagent quality: Impure starting materials (e.g., 4-(pyrazin-2-yloxy)cyclohexanamine) reduce yields. Use HPLC-grade reagents .
  • Reaction scalability: Bench-scale vs. industrial conditions (e.g., iron powder reduction may underperform in small batches) .
  • Diastereomer separation: Poor resolution of trans/cis isomers inflates apparent yields. Optimize chiral chromatography or crystallization .
    Recommendation: Replicate methods with controlled variables (solvent, catalyst loading) and report yields with purity data .

Advanced: What in silico strategies predict the compound’s biological targets and off-target effects?

Answer:

  • PASS Program: Predicts antimicrobial, anticancer, or enzyme-modulating activity based on structural motifs (e.g., pyrazine and acetamide groups) .
  • Molecular Docking: Screen against target libraries (e.g., KinaseChem) to identify binding sites .
  • ADMET Prediction: Tools like SwissADME assess permeability, metabolic stability, and toxicity risks .

Basic: What are the optimal storage conditions to maintain chemical stability?

Answer:

  • Temperature: Store at -20°C in airtight, light-resistant vials to prevent hydrolysis of the acetamide bond .
  • Solvent: Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers to minimize degradation .
  • Handling: Use inert atmosphere (N₂/Ar) during weighing to prevent oxidation of the pyrazine ring .

Advanced: How can researchers identify and characterize synthetic byproducts from substitution reactions?

Answer:

  • LC-MS/MS: Detect trace byproducts (e.g., chloroacetamide intermediates) via fragmentation patterns .
  • Isolation via Prep-HPLC: Collect byproduct fractions for NMR analysis .
  • Mechanistic Studies: Probe reaction pathways using isotopic labeling (e.g., ¹⁸O in pyrazin-2-yloxy group) .

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